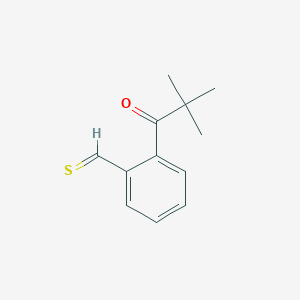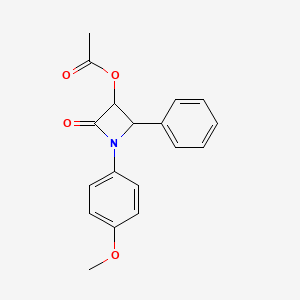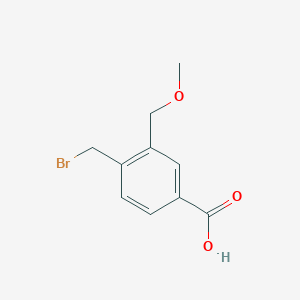
4-(Bromomethyl)-3-(methoxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a methoxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(methoxymethyl)benzoic acid typically involves the bromination of 3-(methoxymethyl)benzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-(methoxymethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs, especially those targeting specific enzymes or receptors due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving brominated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
3-(Methoxymethyl)benzoic acid: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
4-Bromobenzoic acid: Lacks both the methoxymethyl and bromomethyl groups, limiting its applications in organic synthesis.
Uniqueness
4-(Bromomethyl)-3-(methoxymethyl)benzoic acid is unique due to the presence of both bromomethyl and methoxymethyl groups, which provide a combination of reactivity and solubility. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various scientific research applications.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-14-6-9-4-7(10(12)13)2-3-8(9)5-11/h2-4H,5-6H2,1H3,(H,12,13) |
Clave InChI |
BNEHIARSNJBMNO-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(C=CC(=C1)C(=O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


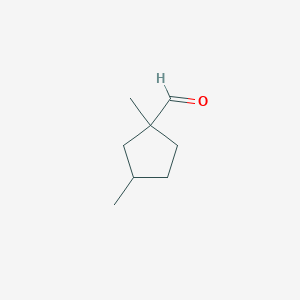
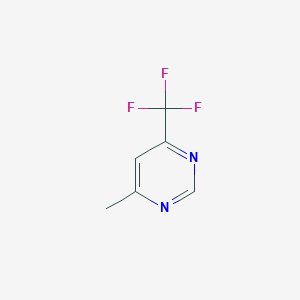
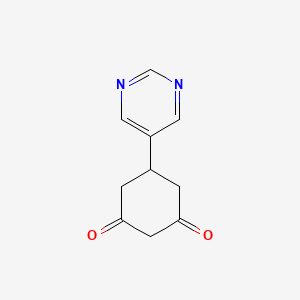

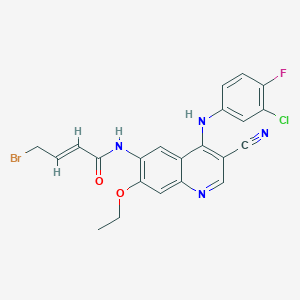

![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)


